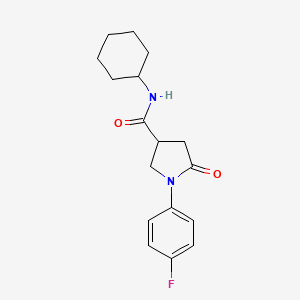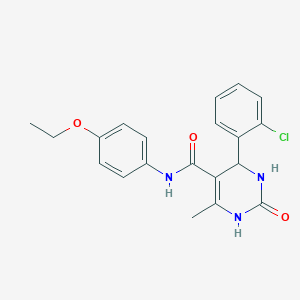
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound GABA, which is an inhibitory neurotransmitter in the brain. The chemical structure of CPP-109 includes a pyrrolidine ring, a carboxamide group, and a fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising applications of this compound is in the treatment of addiction. This compound has been shown to inhibit the activity of the enzyme GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce the cravings and withdrawal symptoms associated with addiction to drugs such as cocaine and alcohol.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a decrease in the activity of neurons in certain regions of the brain. This decrease in neuronal activity is thought to be responsible for the reduction in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By increasing GABA levels, this compound can decrease the activity of neurons in certain regions of the brain, which can lead to a reduction in cravings and withdrawal symptoms associated with addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its specificity for GABA transaminase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as anxiety and depression. Finally, there is a need for further research on the long-term effects of this compound on the brain and behavior.
Synthesemethoden
The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form the intermediate N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to form this compound. The synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-13-6-8-15(9-7-13)20-11-12(10-16(20)21)17(22)19-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOSCBQCHVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)
![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)


![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)
